molecular formula C9H16N2OS B13172450 3-Amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol

3-Amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol

Katalognummer: B13172450
Molekulargewicht: 200.30 g/mol
InChI-Schlüssel: VQEYZZDXXXYIAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol is an organic compound that features a thiazole ring, an amino group, and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol typically involves the reaction of 2-methyl-1,3-thiazole with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the use of 2-methyl-1,3-thiazole as a starting material, which is then subjected to a series of reactions including alkylation, amination, and hydroxylation under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification steps such as crystallization or distillation to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol can undergo various chemical reactions including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amino group may produce a primary or secondary amine.

Wissenschaftliche Forschungsanwendungen

3-Amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 3-Amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The thiazole ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-2-methyl-1-propanol: Similar structure but lacks the thiazole ring.

    3-Amino-1-propanol: Similar structure but lacks the dimethyl and thiazole groups.

    2-Methyl-1,3-thiazole: Contains the thiazole ring but lacks the amino and hydroxyl groups.

Uniqueness

3-Amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol is unique due to the presence of both the thiazole ring and the amino and hydroxyl groups. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C9H16N2OS

Molekulargewicht

200.30 g/mol

IUPAC-Name

3-amino-2,2-dimethyl-1-(2-methyl-1,3-thiazol-5-yl)propan-1-ol

InChI

InChI=1S/C9H16N2OS/c1-6-11-4-7(13-6)8(12)9(2,3)5-10/h4,8,12H,5,10H2,1-3H3

InChI-Schlüssel

VQEYZZDXXXYIAS-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=C(S1)C(C(C)(C)CN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.